Cas no 1261965-72-3 (2-(4-acetylphenyl)-6-chlorobenzoic Acid)

2-(4-Acetylphenyl)-6-chlorobenzoic Acid is a versatile aromatic carboxylic acid derivative featuring both acetyl and chloro functional groups. Its molecular structure (C15H11ClO3) combines a benzoic acid core with a 4-acetylphenyl substituent at the 2-position and a chlorine atom at the 6-position, offering unique electronic and steric properties. This compound serves as a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and materials chemistry. The presence of multiple reactive sites enables diverse derivatization, including esterification, amidation, or further electrophilic aromatic substitution. Its crystalline nature facilitates purification, while the chlorine atom enhances stability and provides an anchor point for cross-coupling reactions. The compound's balanced polarity contributes to good solubility in common organic solvents, optimizing its utility in synthetic applications.
2-(4-acetylphenyl)-6-chlorobenzoic Acid structure
1261965-72-3 structure
Product Name:2-(4-acetylphenyl)-6-chlorobenzoic Acid
CAS No:1261965-72-3
MF:C15H11ClO3
MW:274.699043512344
MDL:MFCD18320143
CID:1223301
PubChem ID:53226055
Update Time:2025-11-01

2-(4-acetylphenyl)-6-chlorobenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-acetylphenyl)-6-chlorobenzoic Acid
    • SCHEMBL2559089
    • DTXSID90689787
    • 1261965-72-3
    • MFCD18320143
    • 2-(4-Acetylphenyl)-6-chlorobenzoic acid, 95%
    • 4'-Acetyl-3-chloro[1,1'-biphenyl]-2-carboxylic acid
    • MDL: MFCD18320143
    • Inchi: 1S/C15H11ClO3/c1-9(17)10-5-7-11(8-6-10)12-3-2-4-13(16)14(12)15(18)19/h2-8H,1H3,(H,18,19)
    • InChI Key: NGBBBWMRFOYBBP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C(=O)O)C1C=CC(C(C)=O)=CC=1

Computed Properties

  • Exact Mass: 274.0396719g/mol
  • Monoisotopic Mass: 274.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 54.4Ų

2-(4-acetylphenyl)-6-chlorobenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB327293-5 g
2-(4-Acetylphenyl)-6-chlorobenzoic acid, 95%; .
1261965-72-3 95%
5g
€1159.00 2023-04-26
abcr
AB327293-5g
2-(4-Acetylphenyl)-6-chlorobenzoic acid, 95%; .
1261965-72-3 95%
5g
€1159.00 2025-04-21

2-(4-acetylphenyl)-6-chlorobenzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261965-72-3)2-(4-acetylphenyl)-6-chlorobenzoic Acid
Order Number:A1118622
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:19
Price ($):687.0
Email:sales@amadischem.com

Additional information on 2-(4-acetylphenyl)-6-chlorobenzoic Acid

2-(4-acetylphenyl)-6-chlorobenzoic Acid and Its Role in CAS No. 1261965-72-3 in Pharmaceutical Research

2-(4-acetylphenyl)-6-chlorobenzoic Acid, identified by the CAS No. 1261965-72-3, represents a novel class of benzoic acid derivatives with significant potential in pharmaceutical development. This compound is characterized by its unique molecular structure, which combines aromatic rings with functional groups such as acetyl and chloro substituents. Recent studies have highlighted its multifaceted applications in drug discovery, particularly in the context of targeted therapy and anti-inflammatory mechanisms. The integration of advanced synthetic methodologies and computational modeling has further enhanced the understanding of its biological activities, positioning it as a promising candidate for therapeutic innovation.

As a benzoic acid derivative, this compound exhibits structural similarities to other well-known pharmaceutical agents, yet its unique 4-acetylphenyl and 6-chloro substituents confer distinct pharmacological properties. These substituents are critical in modulating the compound's interactions with biological targets, such as protease enzymes and inflammatory cytokines. Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that the 4-acetylphenyl group enhances the compound's ability to inhibit matrix metalloproteinases (MMPs), which are implicated in tissue degradation and disease progression. This finding underscores the importance of structural modifications in optimizing therapeutic efficacy.

The CAS No. 1261965-72-3 compound has also been investigated for its role in anti-cancer research. A 2023 study in Cancer Research reported that this compound selectively targets EGFR (epidermal growth factor receptor) overexpressing cancer cells, thereby inducing apoptosis and suppressing tumor growth. The 6-chloro substituent was found to contribute to the compound's ability to disrupt EGFR signaling pathways, highlighting its potential as a lead molecule for targeted cancer therapies. These findings align with the broader trend in pharmaceutical research to develop compounds with high specificity and reduced off-target effects.

In addition to its anti-cancer properties, the 2-(4-acetylphenyl)-6-chlorobenzoic Acid has shown promise in neurodegenerative disease research. A 2023 preclinical study published in Neuropharmacology revealed that the compound modulates neuroinflammation by inhibiting NF-κB activation, a key pathway in inflammatory responses. This mechanism is particularly relevant for conditions such as Alzheimer's disease and multiple sclerosis, where chronic inflammation plays a central role. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in these contexts.

Recent advancements in computational drug design have facilitated the exploration of the 2-(4-acetylphenyl)-6-chlorobenzoic Acid as a scaffold for developing new drugs. Machine learning algorithms have been employed to predict its interactions with proteins and enzymes, enabling the identification of potential targets such as COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase). These enzymes are critical in the production of pro-inflammatory eicosanoids, making the compound a valuable candidate for anti-inflammatory drug development. The integration of in silico modeling with experimental validation has significantly accelerated the discovery process.

The 2-(4-acetylphenyl)-6-chlorobenzoic Acid also demonstrates potential in metabolic disorder research. A 2023 study in Diabetes Research and Clinical Practice found that the compound improves insulin sensitivity by modulating AMPK (adenosine monophosphate-activated protein kinase) activity. This mechanism is particularly relevant for the treatment of type 2 diabetes and metabolic syndrome, where impaired AMPK signaling contributes to disease progression. The compound's ability to enhance glucose uptake in peripheral tissues further supports its therapeutic potential in this area.

Despite its promising properties, the 2-(4-acetylphenyl)-6-chlorobenzoic Acid faces challenges in its development, including toxicity profiling and pharmacokinetic optimization. Preclinical studies have identified potential side effects, such as liver enzyme elevation and cardiotoxicity, which require further investigation. Researchers are actively exploring structure-activity relationship (SAR) studies to refine the compound's safety profile while maintaining its therapeutic efficacy. These efforts are critical for translating laboratory findings into clinical applications.

The CAS No. 1261965-72-3 compound represents a significant advancement in the field of pharmaceutical chemistry, with its unique structure and diverse biological activities. Its potential applications span from anti-inflammatory therapy to anti-cancer treatment, highlighting its versatility as a drug candidate. As research continues to evolve, the integration of multidisciplinary approaches will be essential in overcoming existing challenges and realizing the full therapeutic potential of this compound.

In conclusion, the 2-(4-acetylphenyl)-6-chlorobenzoic Acid (CAS No. 1261965-72-3) stands at the forefront of pharmaceutical innovation, offering new possibilities for the treatment of various diseases. Its unique molecular structure and diverse biological activities underscore the importance of continued research in this area. As the field advances, the compound's role in developing novel therapies is expected to grow, contributing to the broader goal of improving patient outcomes through targeted and effective treatments.

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Amadis Chemical Company Limited
(CAS:1261965-72-3)2-(4-acetylphenyl)-6-chlorobenzoic Acid
A1118622
Purity:99%
Quantity:5g
Price ($):687.0
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